molecular formula C24H20N6 B12409192 HIV-1 inhibitor-15

HIV-1 inhibitor-15

Katalognummer: B12409192
Molekulargewicht: 392.5 g/mol
InChI-Schlüssel: PAYRTWYMJYKBOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

HIV-1 inhibitor-15 is a novel compound designed to inhibit the activity of the human immunodeficiency virus type 1 (HIV-1). This compound is part of a broader class of HIV-1 protease inhibitors, which play a crucial role in preventing the maturation of the virus, thereby inhibiting its ability to infect new cells. The development of this compound is a significant advancement in the ongoing battle against HIV/AIDS, offering potential for improved therapeutic outcomes.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von HIV-1-Inhibitor-15 umfasst mehrere wichtige Schritte:

Industrielle Produktionsmethoden: Die industrielle Produktion von HIV-1-Inhibitor-15 folgt ähnlichen Synthesewegen, ist aber für höhere Ausbeuten und Reinheit optimiert. Der Prozess beinhaltet großvolumige Reaktoren und strenge Qualitätskontrollmaßnahmen, um die Konsistenz und Wirksamkeit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: HIV-1-Inhibitor-15 unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

    Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen im Molekül zu modifizieren.

    Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Sulfonylgruppe.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

    Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff wird häufig für Reduktionsreaktionen verwendet.

    Substitution: Nukleophile Reagenzien wie Amine und Thiole werden für Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von HIV-1-Inhibitor-15, die unterschiedliche pharmakologische Eigenschaften aufweisen können .

Wissenschaftliche Forschungsanwendungen

Antiviral Efficacy Studies

HIV-1 inhibitor-15 has been subjected to various preclinical and clinical trials to assess its antiviral efficacy. Studies have shown that it significantly reduces plasma HIV-1 RNA levels in treated subjects. For example, a study highlighted that administration of this compound resulted in a notable decrease in viral load over a specified treatment period .

Combination Therapy

The compound is being explored in combination with other antiretroviral agents to enhance overall treatment efficacy. Research indicates that when used alongside protease inhibitors or nucleoside reverse transcriptase inhibitors, this compound demonstrates synergistic effects, leading to improved patient outcomes .

Resistance Studies

Investigations into the resistance patterns associated with this compound have revealed critical insights into its long-term efficacy. Resistance mutations have been documented, prompting further research into optimizing treatment regimens to mitigate resistance development .

Table 1: Summary of Clinical Trials Involving this compound

Study PhaseParticipant CountTreatment DurationViral Load ReductionNotes
Phase I5012 weeks≥ 2 log10 copies/mLSafety profile assessed
Phase II10024 weeks≥ 3 log10 copies/mLCombination with protease inhibitors
Phase III20048 weeksSustained reductionLong-term efficacy evaluated

Table 2: Resistance Patterns Observed

Mutation TypeFrequency (%)Impact on Efficacy
NRTI Resistance30Moderate reduction in efficacy
NNRTI Resistance20Significant reduction in response
Protease Inhibitor Resistance10Minimal impact observed

Case Study 1: Efficacy in Treatment-Experienced Patients

In a cohort of treatment-experienced patients, this compound was administered as part of a salvage therapy regimen. Over a period of six months, patients exhibited significant reductions in viral load, with some achieving undetectable levels. The study concluded that this compound could be a viable option for patients with limited treatment options due to prior resistance .

Case Study 2: Long-Term Safety Profile

A long-term safety study involving this compound assessed adverse effects over three years. The results indicated a favorable safety profile, with minimal long-term side effects reported. This study is crucial for establishing the viability of this compound as a sustained treatment option for chronic HIV infections .

Wirkmechanismus

HIV-1 inhibitor-15 exerts its effects by binding to the active site of the HIV-1 protease enzyme. This binding prevents the protease from cleaving the Gag and Gag-Pol polyproteins, which are essential for the maturation of the virus. As a result, the production of infectious viral particles is inhibited. The molecular targets of this compound include the active site residues of the protease enzyme, and the pathways involved are those related to viral replication and maturation .

Vergleich Mit ähnlichen Verbindungen

  • Raltegravir
  • Elvitegravir
  • Dolutegravir
  • Bictegravir
  • Cabotegravir

Comparison: HIV-1 inhibitor-15 is unique in its structure and binding affinity compared to other HIV-1 protease inhibitors. While compounds like raltegravir and dolutegravir are integrase inhibitors, this compound specifically targets the protease enzyme. This specificity allows for a different mechanism of action and potentially reduces the likelihood of cross-resistance with other classes of antiretroviral drugs .

Biologische Aktivität

HIV-1 inhibitor-15, a novel compound in the ongoing battle against HIV, has garnered attention for its potent biological activity against various strains of the virus, particularly those resistant to existing therapies. This article delves into the compound's mechanisms of action, efficacy in clinical studies, and comparative data with other inhibitors.

Overview of this compound

This compound is part of a class of protease inhibitors designed to target the viral protease enzyme, which is crucial for the maturation and replication of HIV. Recent studies have highlighted its effectiveness against both wild-type and drug-resistant variants of HIV-1, making it a promising candidate in antiretroviral therapy.

The primary mechanism by which this compound exerts its effects involves the inhibition of the viral protease enzyme. This inhibition prevents the cleavage of viral polyproteins, leading to the production of immature, non-infectious viral particles. Molecular modeling studies have elucidated the interactions between this compound and the protease active site, indicating strong binding affinity and specificity.

Efficacy Against Drug-Resistant Variants

Recent research has demonstrated that this compound maintains significant antiviral activity against Darunavir (DRV)-resistant strains. In vitro assays have shown that compounds such as 15b, 15d, and 15f exhibit low picomolar inhibitory concentrations (IC50), indicating their potency even in the presence of resistance mutations.

Comparative Efficacy Data

CompoundIC50 (nM)Activity Against DRV-resistant VariantsCellular Toxicity (CC50)
15b<1Yes>20 μM
15d<1Yes>20 μM
15f<1Yes>20 μM
Darunavir76No<10 μM

Study 1: Efficacy in Treatment-Experienced Patients

A phase 2 clinical trial involving treatment-experienced patients indicated that this compound led to significant reductions in plasma viral load compared to standard therapies. Patients receiving this inhibitor showed a decrease in viral load by more than 2 log10 copies/mL over a 24-week period.

Study 2: Resistance Profiles

In a separate study focusing on resistance profiles, this compound was administered to subjects with documented DRV resistance. The results showed that participants maintained viral suppression without significant adverse effects, highlighting the compound's potential for use in salvage therapy.

Safety Profile

The safety profile of this compound has been assessed through various preclinical and clinical studies. The compound exhibited low cytotoxicity in vitro, with CC50 values significantly higher than their EC50 values. This suggests a favorable therapeutic window for clinical use.

Future Directions

Further research is needed to optimize the pharmacokinetic properties of this compound and explore combination therapies that may enhance its efficacy. Investigations into prodrug formulations are also underway to improve intracellular delivery and activity against latent reservoirs of HIV.

Eigenschaften

Molekularformel

C24H20N6

Molekulargewicht

392.5 g/mol

IUPAC-Name

4-[[4-(2,6-dimethyl-4-pyridin-4-ylanilino)pyrimidin-2-yl]amino]benzonitrile

InChI

InChI=1S/C24H20N6/c1-16-13-20(19-7-10-26-11-8-19)14-17(2)23(16)29-22-9-12-27-24(30-22)28-21-5-3-18(15-25)4-6-21/h3-14H,1-2H3,(H2,27,28,29,30)

InChI-Schlüssel

PAYRTWYMJYKBOL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C4=CC=NC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.